molecular formula C10H14N4 B14417872 2-Methyl-1-[2-(2-methylimidazol-1-yl)ethyl]imidazole CAS No. 82410-58-0

2-Methyl-1-[2-(2-methylimidazol-1-yl)ethyl]imidazole

Cat. No.: B14417872
CAS No.: 82410-58-0
M. Wt: 190.25 g/mol
InChI Key: IDCBWKPFWWHANV-UHFFFAOYSA-N
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Description

2-Methyl-1-[2-(2-methylimidazol-1-yl)ethyl]imidazole is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. Imidazole and its derivatives are known for their broad range of chemical and biological properties, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

. This method is widely used due to its efficiency and the availability of starting materials. The reaction conditions generally include:

    Temperature: Moderate temperatures around 60-80°C.

    Solvent: Polar solvents such as water or ethanol.

    Catalysts: Acidic or basic catalysts to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of 2-Methyl-1-[2-(2-methylimidazol-1-yl)ethyl]imidazole may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-[2-(2-methylimidazol-1-yl)ethyl]imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the imidazole ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed

The major products formed from these reactions include various substituted imidazoles, which can be further utilized in the synthesis of pharmaceuticals and other bioactive compounds .

Scientific Research Applications

2-Methyl-1-[2-(2-methylimidazol-1-yl)ethyl]imidazole has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-1-[2-(2-methylimidazol-1-yl)ethyl]imidazole involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby modulating metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • 1-Benzyl-2-methylimidazole
  • 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetic acid
  • 1H-Imidazole, 2-ethyl-4-methyl-

Uniqueness

Compared to similar compounds, 2-Methyl-1-[2-(2-methylimidazol-1-yl)ethyl]imidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable coordination complexes and its potential antimicrobial activity make it a valuable compound in various research and industrial applications .

Properties

CAS No.

82410-58-0

Molecular Formula

C10H14N4

Molecular Weight

190.25 g/mol

IUPAC Name

2-methyl-1-[2-(2-methylimidazol-1-yl)ethyl]imidazole

InChI

InChI=1S/C10H14N4/c1-9-11-3-5-13(9)7-8-14-6-4-12-10(14)2/h3-6H,7-8H2,1-2H3

InChI Key

IDCBWKPFWWHANV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN1CCN2C=CN=C2C

Origin of Product

United States

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